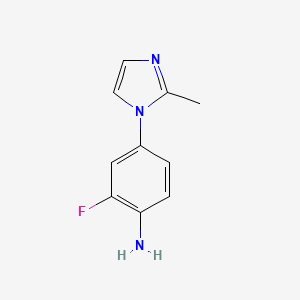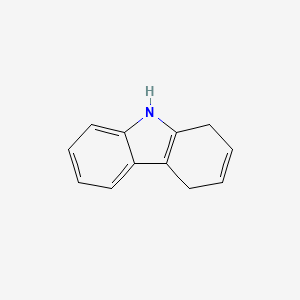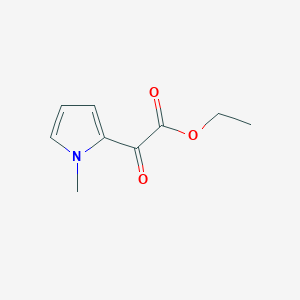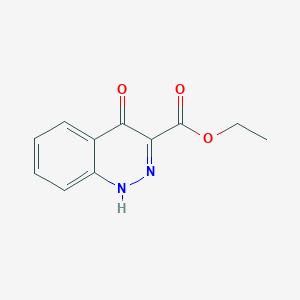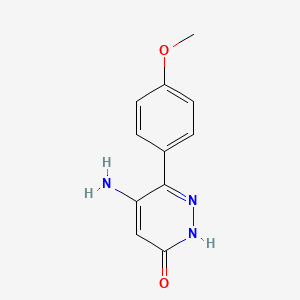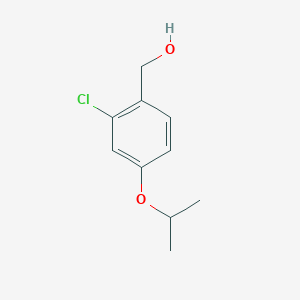
(2-氯-4-丙-2-氧基苯基)甲醇
描述
“(2-Chloro-4-propan-2-yloxyphenyl)methanol” is a chemical compound with the CAS Number: 219764-66-6 . It has a molecular weight of 200.66 . The IUPAC name for this compound is (2-chloro-4-isopropoxyphenyl)methanol .
Molecular Structure Analysis
The InChI code for “(2-Chloro-4-propan-2-yloxyphenyl)methanol” is 1S/C10H13ClO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-5,7,12H,6H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2-Chloro-4-propan-2-yloxyphenyl)methanol” has a storage temperature of 2-8°C .科学研究应用
1. 合成和表征
与"(2-氯-4-丙-2-氧基苯基)甲醇"在结构上相关的化合物通常因其在包括材料科学、药物和有机化学在内的各个领域的潜在应用而被合成。例如,Bryndal 等人 (2006) 的研究描述了从不同溶剂中无溶剂合成甲酯衍生物,强调了溶剂选择对合成化合物的结晶和性质的重要性 Bryndal, I., Jaremko, M., Jaremko, Ł., & Lis, T. (2006). Acta crystallographica. Section C, Crystal structure communications。类似地,Čižmáriková 等人 (2020) 讨论了 (3-烷氧基甲基-4-羟基苯基)丙-1-酮的合成,展示了可能适用于 "(2-氯-4-丙-2-氧基苯基)甲醇" 的合成和功能化的方法 Čižmáriková, R., Markuliak, M., Habala, L., Valentová, J., & Bilková, A. (2020). European Pharmaceutical Journal。
2. 光反应性和应用
Protti 等人 (2004) 研究的芳香卤化物的な光反应性,提供了对氯代苯基化合物的潜在反应性和应用的见解。这项研究可以为像 "(2-氯-4-丙-2-氧基苯基)甲醇" 这样的化合物的合成新途径和应用提供信息 Protti, S., Fagnoni, M., Mella, M., & Albini, A. (2004). The Journal of organic chemistry。
3. 溶解性和材料特性
化学化合物的溶解性,例如 Guo 等人 (2008) 所描述的洛沙坦钾在各种溶剂中的溶解性,对于它们在药物和材料科学中的应用至关重要。了解 "(2-氯-4-丙-2-氧基苯基)甲醇" 的溶解性和材料特性可能会使其在类似的情况下得到应用 Guo, K., Yin, Q., Yang, Y., Zhang, M., & Wang, J. (2008). Journal of Chemical & Engineering Data。
安全和危害
属性
IUPAC Name |
(2-chloro-4-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLAIVUNFDQQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

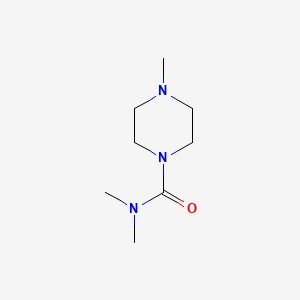
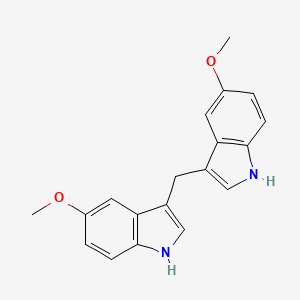
![2-Hydrazinonaphth[1,2-d]imidazole](/img/structure/B3349381.png)
![1H-Pyrazolo[3,4-e]benzoxazole](/img/structure/B3349392.png)

